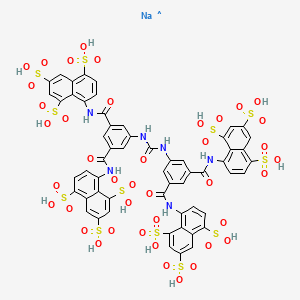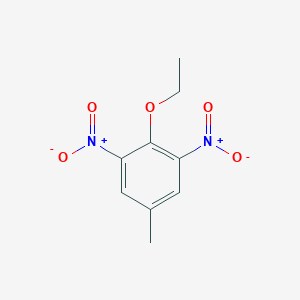
2-Ethoxy-5-methyl-1,3-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-methyl-1,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups (-NO2) attached to a benzene ring, along with ethoxy (-OCH2CH3) and methyl (-CH3) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methyl-1,3-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 2-ethoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration protocols but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products:
Reduction: 2-Ethoxy-5-methyl-1,3-diaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethoxy-5-methyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved include the formation of reactive oxygen species (ROS) and the subsequent oxidative stress on cells .
Comparison with Similar Compounds
2-Methyl-1,3-dinitrobenzene: Similar structure but lacks the ethoxy group.
1,3,5-Trinitrobenzene: Contains an additional nitro group compared to 2-Ethoxy-5-methyl-1,3-dinitrobenzene.
Uniqueness: The combination of these substituents with the nitro groups provides distinct properties that can be leveraged in various scientific and industrial contexts .
Properties
CAS No. |
60546-37-4 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9-7(10(12)13)4-6(2)5-8(9)11(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
IWBFKZGEGJERAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)


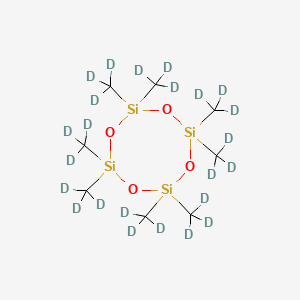
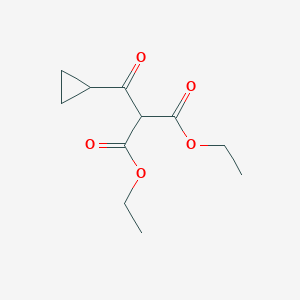
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
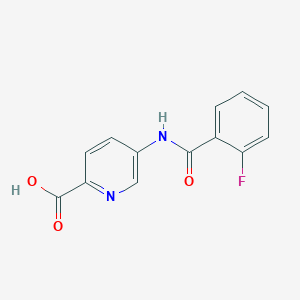
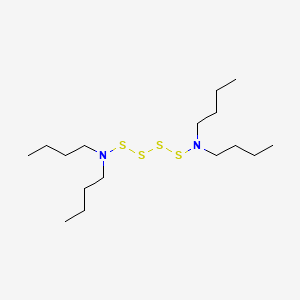
![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)

